![molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2](/img/structure/B2392245.png)
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a cyanocyclobutyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of a cyanocyclobutyl derivative with a trifluoromethylphenyl acetamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group and the trifluoromethylphenyl group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-2-[4-(fluoromethyl)phenyl]acetamide
- N-(1-cyanocyclobutyl)-2-[4-(chloromethyl)phenyl]acetamide
- N-(1-cyanocyclobutyl)-2-[4-(bromomethyl)phenyl]acetamide
Uniqueness
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of a cyanocyclobutyl derivative with a trifluoromethylphenyl acetamide precursor. Common solvents used include dichloromethane or tetrahydrofuran, often in the presence of Lewis acids or bases as catalysts. The reaction is conducted under inert conditions to minimize side reactions.
Chemical Structure
- Molecular Formula : C14H13F3N2O
- Molecular Weight : 282.266 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique trifluoromethyl group enhances lipophilicity and stability, promoting better binding to biological targets. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It may alter receptor functions by binding and influencing downstream signaling pathways .
In Vitro Studies
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. In vitro assays have demonstrated its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Studies
A study conducted on the compound's effect on cancer cell lines showed promising results:
- Cell Line Tested : A431 (human epidermoid carcinoma)
- IC50 Value : Approximately 50 nM, indicating potent inhibitory activity against cell proliferation.
4. Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 282.266 g/mol | Anti-inflammatory, enzyme inhibitor |
N-(1-cyanocyclobutyl)-2-[4-(fluoromethyl)phenyl]acetamide | 282.266 g/mol | Moderate enzyme inhibition |
N-(1-cyanocyclobutyl)-2-[4-(chloromethyl)phenyl]acetamide | 282.266 g/mol | Low anti-inflammatory activity |
The trifluoromethyl group in this compound contributes to its enhanced biological activity compared to similar compounds lacking this substituent .
5. Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its unique chemical structure and biological activity profile. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications across various disease models.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNRUAKCIHBQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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